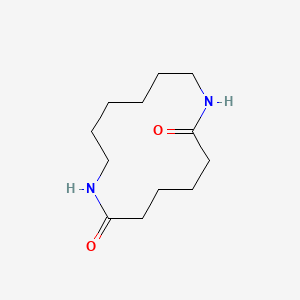
1,8-Diazacyclotetradecane-2,7-diona
Descripción general
Descripción
1,8-Diazacyclotetradecane-2,7-dione is an organic compound with the molecular formula C12H22N2O2. It is also known by its IUPAC name, 1,8-diazacyclotetradecane-2,7-dione. This compound is characterized by its cyclic structure, which includes two nitrogen atoms and two carbonyl groups. It is a white to off-white crystalline solid with a melting point of approximately 263°C .
Aplicaciones Científicas De Investigación
1,8-Diazacyclotetradecane-2,7-dione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, a catalyst in organic synthesis, and an intermediate in the production of polymers such as nylon 66 . In biology and medicine, it is studied for its potential use in drug delivery systems and as a building block for bioactive molecules . Additionally, it is employed in the analysis of microplastics in environmental samples using techniques like pyrolysis-gas chromatography-mass spectrometry .
Mecanismo De Acción
Métodos De Preparación
1,8-Diazacyclotetradecane-2,7-dione can be synthesized through a multi-step process. One common method involves the reaction of hexanedial with substituted amines under suitable conditions to form 1,8-diazacyclotetradecane, which is then oxidized to produce 1,8-diazacyclotetradecane-2,7-dione . Industrial production methods often involve the condensation of adipic acid and hexamethylenediamine, followed by a series of heating and pressure adjustments to achieve the desired polymer .
Análisis De Reacciones Químicas
1,8-Diazacyclotetradecane-2,7-dione participates in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also undergo ligand exchange reactions, forming coordination complexes with metals . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,8-Diazacyclotetradecane-2,7-dione can be compared to other cyclic compounds with similar structures, such as 1,8-dioxacyclotetradecane-2,7-dione and 1,8-diazacyclotetradecane-2,7-dione derivatives. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. The presence of nitrogen atoms in 1,8-diazacyclotetradecane-2,7-dione makes it unique in its ability to form coordination complexes and participate in a wider range of chemical reactions .
Propiedades
IUPAC Name |
1,8-diazacyclotetradecane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYYEPTQTZOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962621 | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4266-66-4 | |
| Record name | 1,7-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















